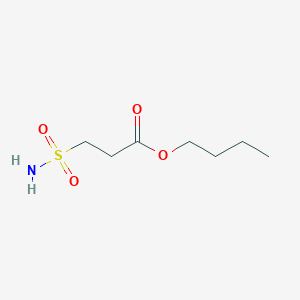
Butyl 3-sulfamoylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 3-sulfamoylpropanoate is an organic compound with the molecular formula C7H15NO4S It is an ester derived from the reaction between butanol and 3-sulfamoylpropanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-sulfamoylpropanoate typically involves the esterification of 3-sulfamoylpropanoic acid with butanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
3-sulfamoylpropanoic acid+butanolacid catalystbutyl 3-sulfamoylpropanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Butyl 3-sulfamoylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 3-sulfamoylpropanoic acid and butanol.
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 3-sulfamoylpropanoic acid and butanol.
Oxidation: Sulfonic acid derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Butyl 3-sulfamoylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butyl 3-sulfamoylpropanoate involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed to release 3-sulfamoylpropanoic acid, which may interact with enzymes or receptors in biological systems. The sulfonamide group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Butyl propanoate: Lacks the sulfonamide group, making it less reactive in certain biochemical contexts.
Ethyl 3-sulfamoylpropanoate: Similar structure but with an ethyl group instead of a butyl group, which may affect its physical and chemical properties.
Methyl 3-sulfamoylpropanoate: Another ester derivative with a methyl group, offering different reactivity and applications.
Uniqueness
Butyl 3-sulfamoylpropanoate is unique due to the presence of both the butyl ester and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H15NO4S |
|---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
butyl 3-sulfamoylpropanoate |
InChI |
InChI=1S/C7H15NO4S/c1-2-3-5-12-7(9)4-6-13(8,10)11/h2-6H2,1H3,(H2,8,10,11) |
InChI Key |
XFLLDOLOMKKDFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















